Cas no 14213-07-1 (1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)

1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluorophenyl)-1H-tetrazol-5(4H)-one
- 1-(4-Fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
- 5H-Tetrazol-5-one, 1-(4-fluorophenyl)-1,2-dihydro-
- 1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
-
- Inchi: 1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
- InChI Key: KHGLEGNLDJXZOK-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(F)C=C2)C(=O)N=NN1
1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477189-0.05g |
1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one |
14213-07-1 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
Enamine | EN300-6477189-10.0g |
1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one |
14213-07-1 | 95.0% | 10.0g |
$3746.0 | 2025-03-21 | |
Enamine | EN300-6477189-0.5g |
1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one |
14213-07-1 | 95.0% | 0.5g |
$679.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA582-5G |
1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one |
14213-07-1 | 95% | 5g |
¥ 18,691.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA582-100MG |
1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one |
14213-07-1 | 95% | 100MG |
¥ 1,557.00 | 2023-03-31 | |
Aaron | AR00HX17-100mg |
5H-Tetrazol-5-one, 1-(4-fluorophenyl)-1,2-dihydro- |
14213-07-1 | 95% | 100mg |
$439.00 | 2025-02-11 | |
1PlusChem | 1P00HWSV-10g |
5H-Tetrazol-5-one, 1-(4-fluorophenyl)-1,2-dihydro- |
14213-07-1 | 95% | 10g |
$4692.00 | 2024-06-20 | |
1PlusChem | 1P00HWSV-5g |
5H-Tetrazol-5-one, 1-(4-fluorophenyl)-1,2-dihydro- |
14213-07-1 | 95% | 5g |
$3183.00 | 2024-06-20 | |
Aaron | AR00HX17-50mg |
5H-Tetrazol-5-one, 1-(4-fluorophenyl)-1,2-dihydro- |
14213-07-1 | 95% | 50mg |
$303.00 | 2025-02-11 | |
Aaron | AR00HX17-1g |
5H-Tetrazol-5-one, 1-(4-fluorophenyl)-1,2-dihydro- |
14213-07-1 | 95% | 1g |
$1223.00 | 2025-02-11 |
1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one Related Literature
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on 1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Comprehensive Overview of 1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CAS No. 14213-07-1)
The compound 1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CAS No. 14213-07-1) is a heterocyclic organic molecule featuring a tetrazole ring fused with a ketone group and a 4-fluorophenyl substituent. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of the fluorine atom enhances the molecule's lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. Researchers often explore its derivatives for applications in central nervous system (CNS) disorders, anti-inflammatory agents, and antimicrobial compounds.
In recent years, the demand for fluorinated heterocycles like 1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has surged, driven by the growing focus on precision medicine and targeted therapies. The compound's unique pharmacophore properties align with trends in AI-driven drug design, where computational models predict its interactions with biological targets. Searches for "tetrazole derivatives in drug discovery" and "fluorophenyl compounds in CNS research" reflect its relevance in contemporary scientific discourse.
Synthetic routes to 1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involve cyclization reactions of hydrazine derivatives with fluorobenzene precursors. Optimizing these methods for green chemistry compliance—such as using catalytic processes or solvent-free conditions—has become a priority, echoing broader industry shifts toward sustainable synthesis. Analytical characterization via NMR, HPLC, and mass spectrometry ensures high purity, critical for preclinical studies.
The compound's potential extends beyond therapeutics. In material science, its nitrogen-rich structure is investigated for energetic materials (non-hazardous applications) or coordination chemistry with metal ions. Queries like "tetrazoles in catalysis" and "fluorinated ligands" highlight interdisciplinary interest. However, handling requires standard laboratory precautions, as with all fine chemicals.
Future research may explore 1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one's role in bioorthogonal chemistry or as a probe for imaging, leveraging its fluorescence potential. As patent landscapes evolve, this compound could emerge in commercial APIs or crop protection formulations, addressing global challenges in health and agriculture.
14213-07-1 (1-(4-fluorophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one) Related Products
- 2639455-61-9(2-{(benzyloxy)carbonylamino}-4-(3,4-dimethylphenyl)thiophene-3-carboxylic acid)
- 872613-46-2(N-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)
- 2228993-47-1(tert-butyl N-3-amino-2-(3-chloro-2-fluorophenyl)propylcarbamate)
- 216582-47-7(6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid)
- 2090131-30-7(1-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-one)
- 1293282-55-9(Orexin receptor antagonist 3)
- 2229531-94-4(tert-butyl N-methyl-N-2-(4-methylpyrimidin-5-yl)-1-oxopropan-2-ylcarbamate)
- 1269532-64-0(2-Amino-6-chloro-3-(4-methoxy-phenyl)-chromen-4-one)
- 872208-71-4(N-(3-chlorophenyl)-2-({2-phenyl-5H-chromeno2,3-dpyrimidin-4-yl}sulfanyl)acetamide)
- 2138343-78-7(Cyclohexane, 1-(2-chloro-1-methylethyl)-2-methyl-)
